molecular formula C10H15F6N3O7S3 B1516432 1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide CAS No. 909390-59-6

1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide

Cat. No.: B1516432
CAS No.: 909390-59-6
M. Wt: 499.4 g/mol
InChI Key: PXYKADKIWNXJNF-UHFFFAOYSA-O
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Description

1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide is an ionic liquid that has garnered significant attention due to its unique properties. This compound consists of a 1-methyl-3-(4-sulfobutyl)imidazolium cation and a bis(trifluoromethanesulfonyl)imide anion. It is known for its high thermal stability, low volatility, and excellent ionic conductivity .

Preparation Methods

The synthesis of 1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide typically involves a multi-step process:

Industrial production methods often involve similar steps but are optimized for larger scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions are less common but can be performed under specific conditions to modify the imidazolium ring.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the bis(trifluoromethanesulfonyl)imide anion provides stability and enhances ionic conductivity. These interactions facilitate various chemical and electrochemical processes, making it a versatile compound in scientific research .

Comparison with Similar Compounds

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S.C2F6NO4S2/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8H,2-4,7H2,1H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYKADKIWNXJNF-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F6N3O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909390-59-6
Record name 1-Methyl-3-(4-sulfobutyl)imidazolium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide

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